Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20185080
InChI: InChI=1S/C13H11FN2O2/c1-18-13(17)8-5-6-9(10(14)7-8)11-3-2-4-12(15)16-11/h2-7H,1H3,(H2,15,16)
SMILES:
Molecular Formula: C13H11FN2O2
Molecular Weight: 246.24 g/mol

Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate

CAS No.:

Cat. No.: VC20185080

Molecular Formula: C13H11FN2O2

Molecular Weight: 246.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate -

Specification

Molecular Formula C13H11FN2O2
Molecular Weight 246.24 g/mol
IUPAC Name methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate
Standard InChI InChI=1S/C13H11FN2O2/c1-18-13(17)8-5-6-9(10(14)7-8)11-3-2-4-12(15)16-11/h2-7H,1H3,(H2,15,16)
Standard InChI Key KZJCSFAAZQOOQO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=C(C=C1)C2=NC(=CC=C2)N)F

Introduction

Molecular Properties and Structural Analysis

Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate is characterized by:

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₁FN₂O₂
Molecular Weight246.24 g/mol
CAS Number2068725-50-6
SMILESCOC(=O)C1=CC(=C(C=C1)C2=NC(=CC=C2)N)F
InChIKeyKZJCSFAAZQOOQO-UHFFFAOYSA-N

Key Functional Groups

  • Aminopyridine moiety: The 6-aminopyridin-2-yl group enables hydrogen bonding and π-π interactions, critical for targeting kinases or enzymes .

  • Fluorobenzoate core: The 3-fluoro substituent enhances metabolic stability and lipophilicity, potentially improving bioavailability .

  • Methyl ester: Facilitates solubility in organic solvents and serves as a prodrug handle for hydrolysis to the active carboxylic acid .

Synthesis Pathways and Methodology

While specific protocols for this compound are unpublished, analogous syntheses suggest plausible routes:

Proposed Synthetic Strategies

  • Cross-Coupling Reactions:

    • Suzuki-Miyaura coupling: A palladium-catalyzed reaction between 4-bromo-3-fluorobenzoic acid methyl ester and a boronic acid derivative of 6-aminopyridin-2-yl .

    • Ullmann-type coupling: Copper-mediated coupling of aryl halides with amines, though regioselectivity challenges may arise .

  • Nucleophilic Aromatic Substitution:

    • Displacement of a leaving group (e.g., nitro) on the pyridine ring with an amine, followed by esterification .

  • Functional Group Interconversion:

    • Reduction of a nitro group to an amine on the pyridine ring using catalytic hydrogenation or H₂/Pd-C .

Challenges and Optimization

  • Regioselectivity: Competing substitution patterns at the pyridine ring require careful catalyst selection .

  • Yield Enhancement: Use of visible-light catalysts (e.g., acridine salts) or microwave-assisted conditions to improve reaction efficiency .

ApplicationRationaleAnalogous CompoundsSource
Kinase InhibitionAminopyridine’s H-bonding with ATP-binding pockets; fluorine enhances affinityFGFR4 inhibitors (e.g., BLU9931)
Antimicrobial AgentsInterference with bacterial enzymes via aminopyridine interactionsPyridinone derivatives
CNS ModulatorsFluorobenzoate’s blood-brain barrier permeability for neuroprotection3-(Arylmethylamino)pyridin-2-ones

Structural Activity Relationships (SAR)

  • Aminopyridine Position: Para-substitution (6-amino) enhances binding to kinase hinge regions compared to meta-substituted analogs .

  • Fluorine Impact: 3-Fluoro substitution increases hydrophobicity, improving membrane penetration .

Analytical Characterization Techniques

Key Methods and Parameters

TechniquePurposeExpected DataSource
¹H/¹³C NMRConfirm aromatic and amine proton environmentsδ 7.8–8.2 ppm (pyridine protons), δ 4.9–5.1 ppm (NH₂)
HPLCPurity assessmentRetention time >95% purity
Mass Spectrometry (HRMS)Molecular weight confirmation[M+H]⁺ = 247.0814 (calc. 247.0815)
FT-IRFunctional group identification3350 cm⁻¹ (NH₂), 1720 cm⁻¹ (C=O)
TargetAnalog ActivityMechanismSource
FGFR4 KinaseIC₅₀ = 8–20 nM (BLU9931 analogs)Competitive ATP inhibition
p38α MAP KinaseTNF-α inhibition >110-fold vs. parent compoundHydroxyl interactions with ribose pocket
Antioxidant/CytoprotectiveDPPH IC₅₀ = 20–30 µM (pyridinone derivatives)Radical scavenging via NH₂/π systems

Gaps and Future Directions

  • In Vitro Testing: Lack of direct IC₅₀ data for tumor cell lines (e.g., Hep3B) or bacterial strains.

  • Pharmacokinetics: Hydrolysis of methyl ester to carboxylic acid in vivo remains uncharacterized.

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